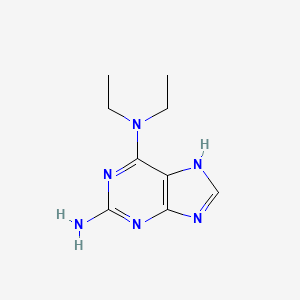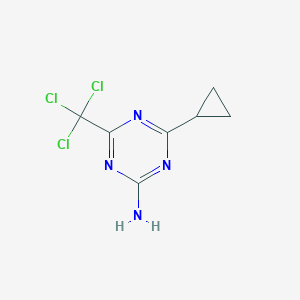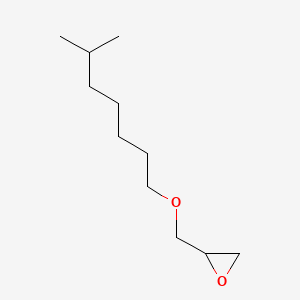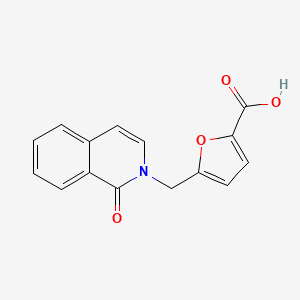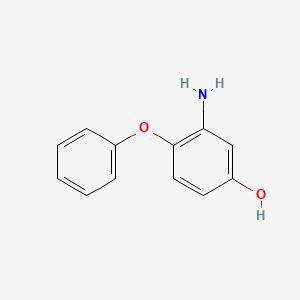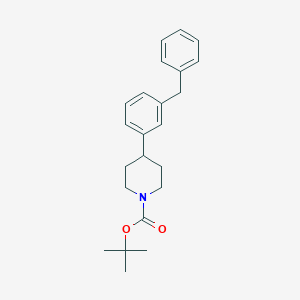
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a benzyl group attached to the phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
The synthesis of tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Protection with Tert-butoxycarbonyl Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, where nucleophiles such as halides or amines replace existing substituents.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Applications De Recherche Scientifique
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds, including potential drugs for neurological disorders and pain management.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the tert-butoxycarbonyl group can influence the compound’s stability, solubility, and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
1-Tert-butoxycarbonyl-4-phenylpiperidine: Lacks the benzyl group, resulting in different reactivity and applications.
1-Benzyl-4-phenylpiperidine: Lacks the tert-butoxycarbonyl group, affecting its stability and protection during synthesis.
4-Benzylpiperidine: Lacks both the tert-butoxycarbonyl and phenyl groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the tert-butoxycarbonyl protecting group and the benzyl-substituted phenyl ring, which confer specific reactivity and stability advantages in synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C23H29NO2 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-23(2,3)26-22(25)24-14-12-20(13-15-24)21-11-7-10-19(17-21)16-18-8-5-4-6-9-18/h4-11,17,20H,12-16H2,1-3H3 |
Clé InChI |
YAGBFWSXYORQKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
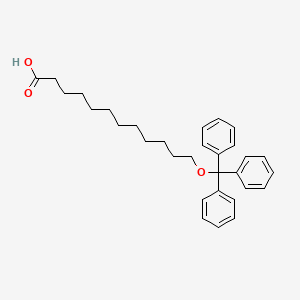
![1-(Methylsulfanyl)-2-nitro-N-(2-{[(1,3-thiazol-2-yl)methyl]sulfanyl}ethyl)ethen-1-amine](/img/structure/B8552274.png)
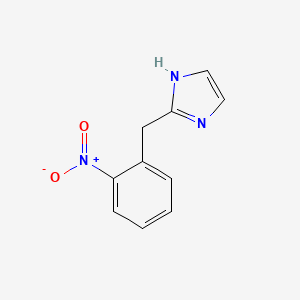
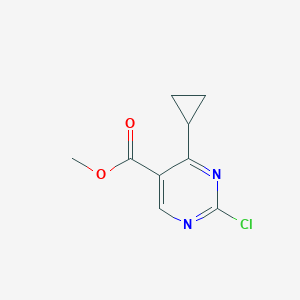
![4,4'-[1,3,4-Thiadiazole-2,5-diylbis(sulfanediylpropane-3,1-diyl)]bis(morpholine)](/img/structure/B8552295.png)
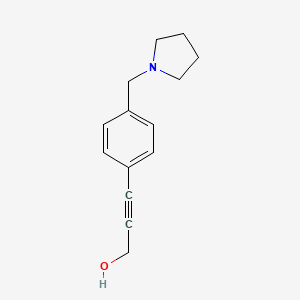
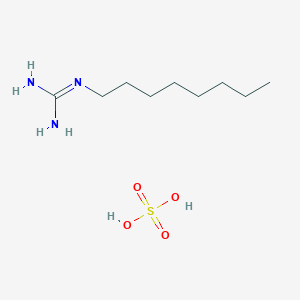
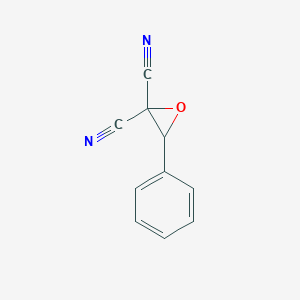
![N-[(4-Chlorophenyl)methyl]-N-(5-phenylthiophen-2-yl)benzamide](/img/structure/B8552334.png)
